4-[(4-Bromophenyl)thio]aniline hydrochloride
Description
Contextualizing the Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research
Aniline, the simplest aromatic amine, and its derivatives are foundational building blocks in modern organic chemistry. wikipedia.orgbritannica.com Their industrial importance is vast, serving as key intermediates in the synthesis of a wide array of commercial products, including polymers, rubber processing chemicals, agrochemicals, and, perhaps most notably, dyes and pigments. wikipedia.org The synthetic dye industry, in fact, was born from a reaction involving aniline in 1856, leading to the creation of mauveine, the first synthetic dye. wikipedia.orgtrc-leiden.nlmcgill.ca
In the realm of medicinal chemistry, the aniline scaffold is a common feature in many pharmaceutical agents. britannica.comresearchgate.net Its derivatives have been instrumental in the development of drugs ranging from early antibacterial sulfa drugs to analgesics. mcgill.caresearchgate.net The reactivity of the aniline ring, which is highly susceptible to electrophilic aromatic substitution, allows for extensive functionalization, enabling chemists to create a diverse library of molecules with tailored electronic and steric properties for various applications. britannica.com This versatility solidifies the position of aniline derivatives as indispensable tools in both industrial and academic research laboratories.
Role of Sulfur and Halogen Substituents in Modulating Reactivity and Electronic Properties within Aryl Thioether Scaffolds
The specific structure of 4-[(4-Bromophenyl)thio]aniline hydrochloride features an aryl thioether framework, which is significantly influenced by its sulfur and halogen substituents. Aryl thioethers, characterized by a sulfur atom bridging two aromatic rings, are a prominent class of sulfur-containing compounds frequently explored in medicinal chemistry for their diverse biological activities. nih.govrsc.org
The bromine atom, a halogen, further fine-tunes these properties. Halogens are a unique class of substituents on aromatic rings. They are electronegative and thus withdraw electron density via the inductive effect, which tends to deactivate the ring towards electrophilic attack. lumenlearning.comlibretexts.org However, they also possess lone pairs of electrons that can be donated through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.org In the case of 4-bromoaniline (B143363), the bromine atom makes the compound more susceptible to nucleophilic attack compared to unsubstituted aniline. chemicalbook.com This dual electronic nature of halogens—inductive withdrawal and resonance donation—is critical in dictating the chemical behavior of halo-substituted aromatic compounds.
Historical Development of Research on Aniline Hydrochlorides and Related Sulfur-Containing Compounds
The history of aniline research is a cornerstone of modern organic chemistry. Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. wikipedia.orgbritannica.commcgill.ca It was independently discovered by several other chemists under different names until 1843, when August Wilhelm von Hofmann demonstrated they were all the same compound. wikipedia.org A major breakthrough occurred with the development of industrial-scale synthesis methods, such as the Béchamp reduction of nitrobenzene (B124822) in 1854, which made aniline widely available and fueled the burgeoning synthetic dye industry. wikipedia.orgmcgill.cacatalysis-kalvis.ru The use of aniline hydrochloride, a salt formed by reacting aniline with hydrochloric acid, became common as it provided a more stable and water-soluble form of the compound.
The study of organic sulfur compounds has its own rich history, initially driven by the need to understand and remove sulfur from fossil fuels. acs.orggeoscienceworld.org Early research focused on identifying the various forms of sulfur present in natural sources, including thiols, sulfides (thioethers), and thiophenes. acs.orggeoscienceworld.org Over time, the focus expanded as the unique chemical properties and biological activities of sulfur-containing molecules became apparent. nih.govmdpi.com Thiophene (B33073) and its derivatives, for instance, are now recognized as privileged structures in medicinal chemistry. nih.govresearchgate.net The synthesis of aryl thioethers and other organosulfur compounds has evolved significantly, with numerous methods developed to form the crucial carbon-sulfur bond, enabling the construction of complex molecules for research in materials science and drug discovery.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 37750-33-7 | scbt.comscbt.com |
| 156813-62-6 | cymitquimica.com | |
| Molecular Formula | C₁₂H₁₀BrNS·HCl | scbt.com |
| Molecular Weight | 316.644 g/mol | scbt.com |
| 316.65 g/mol | cymitquimica.com |
| Primary Use | For Research Use Only | scbt.comscbt.com |
| Deactivating | -NO₂, -CN, -C(O)R | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | Meta |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNS.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQYZJGBVQGPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 4 Bromophenyl Thio Aniline Hydrochloride and Analogous Structures
Strategic Approaches to Carbon-Sulfur Bond Formation in Thioaniline Synthesis
The cornerstone of synthesizing 4-[(4-bromophenyl)thio]aniline hydrochloride lies in the effective formation of the thioether linkage between the two aryl rings. Modern organic synthesis offers several powerful strategies to achieve this, primarily centered around nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Variants for Thioether Linkage
Nucleophilic aromatic substitution (SNAr) represents a classical yet effective method for the formation of aryl thioethers. This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a sulfur-based nucleophile. In the context of 4-[(4-bromophenyl)thio]aniline synthesis, this can be envisioned through two primary disconnection approaches.
One potential pathway involves the reaction of 4-aminothiophenol (B129426) with 1,4-dibromobenzene. In this scenario, the thiolate anion of 4-aminothiophenol acts as the nucleophile, attacking one of the bromine-bearing carbons of 1,4-dibromobenzene. The reactivity of the aryl halide is a critical factor, and often, the presence of an electron-withdrawing group on the ring is necessary to facilitate the reaction.
A second, and often more feasible, approach is the reaction of 4-bromothiophenol (B107966) with a suitably activated 4-haloaniline derivative. For instance, the reaction of 4-bromothiophenol with 4-fluoro-1-nitrobenzene, followed by the reduction of the nitro group to an amine, is a common strategy for preparing related thioanilines. The high electronegativity of the fluorine atom and the activating effect of the nitro group make the aryl ring susceptible to nucleophilic attack by the thiolate.
While SNAr reactions are powerful, they can sometimes be limited by the need for harsh reaction conditions, such as high temperatures and the use of polar aprotic solvents. The scope of the reaction can also be dependent on the electronic nature of the substrates.
Palladium-Catalyzed C-S Cross-Coupling Methodologies for Aryl Thioether Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, and the synthesis of aryl thioethers is no exception. The Buchwald-Hartwig C-S coupling reaction is a particularly prominent methodology. This reaction enables the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand.
For the synthesis of 4-[(4-Bromophenyl)thio]aniline, a plausible route involves the palladium-catalyzed coupling of 4-aminothiophenol with 1,4-dibromobenzene. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., Xantphos, dppf), and base (e.g., Cs₂CO₃, K₃PO₄) is crucial for achieving high yields and selectivity.
An alternative and equally viable strategy is the coupling of 4-bromoaniline (B143363) with 4-bromothiophenol. This approach has been successfully employed in the synthesis of analogous diaryl thioethers. The reaction conditions are typically mild and tolerate a wide range of functional groups, making it a versatile and widely applicable method.
The general mechanism of the Buchwald-Hartwig C-S coupling involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) complex, coordination of the thiolate, and reductive elimination to afford the diaryl thioether and regenerate the active catalyst.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reaction Type |
| 4-Aminothiophenol | 1,4-Dibromobenzene | Pd(OAc)₂ / Xantphos | 4-[(4-Bromophenyl)thio]aniline | Buchwald-Hartwig C-S Coupling |
| 4-Bromoaniline | 4-Bromothiophenol | Pd₂(dba)₃ / dppf | 4-[(4-Bromophenyl)thio]aniline | Buchwald-Hartwig C-S Coupling |
| 4-Fluoronitrobenzene | 4-Bromothiophenol | Base (e.g., K₂CO₃) | 4-[(4-Bromophenyl)thio]-1-nitrobenzene | Nucleophilic Aromatic Substitution |
Methodologies for Aniline (B41778) Hydrochloride Formation
Once the free base of 4-[(4-bromophenyl)thio]aniline is synthesized, the final step is its conversion to the hydrochloride salt. This is a common practice in the pharmaceutical industry to improve the stability, solubility, and handling of amine-containing compounds.
Direct Halogenation and Hydrohalogenation Techniques
Direct hydrohalogenation is the most straightforward method for the formation of aniline hydrochlorides. This involves treating a solution of the free base aniline with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the aniline acts as a base, accepting a proton from the hydrochloric acid to form the ammonium (B1175870) salt.
The choice of solvent is important to facilitate the precipitation of the hydrochloride salt. Solvents in which the free base is soluble but the hydrochloride salt is insoluble are ideal. Common solvents used for this purpose include diethyl ether, isopropanol (B130326), and ethyl acetate (B1210297). Gaseous hydrogen chloride can also be bubbled through a solution of the aniline to induce precipitation of the salt.
Salt Formation from Free Base Anilines
The process of forming the hydrochloride salt from the free base of 4-[(4-bromophenyl)thio]aniline is a simple acid-base reaction. A typical laboratory procedure would involve dissolving the synthesized 4-[(4-bromophenyl)thio]aniline in a suitable organic solvent, followed by the dropwise addition of a solution of hydrochloric acid (either in a solvent like isopropanol or as an aqueous solution, followed by solvent removal). The resulting precipitate is then collected by filtration, washed with a non-polar solvent to remove any unreacted starting material, and dried to yield the final this compound.
| Starting Material | Reagent | Solvent | Product |
| 4-[(4-Bromophenyl)thio]aniline | Hydrochloric Acid (in isopropanol) | Isopropanol/Diethyl ether | This compound |
| 4-[(4-Bromophenyl)thio]aniline | Gaseous Hydrogen Chloride | Diethyl ether | This compound |
Green Chemistry Principles in the Synthesis of Thioaniline Scaffolds
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The synthesis of this compound and its analogs can be made more sustainable by adopting greener methodologies.
The use of greener solvents is a key aspect of green chemistry. Traditional solvents for C-S bond formation, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), are effective but have environmental and health concerns. The exploration of more benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is an active area of research. For instance, catalyst-free SNAr reactions of heteroaryl halides with thiols have been successfully carried out in water.
Microwave-assisted synthesis is another powerful tool in green chemistry. nih.gov Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. ajrconline.org This technique has been applied to a variety of organic transformations, including the synthesis of thioethers and other heterocyclic compounds. The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of byproducts.
Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green synthesis. tandfonline.comtandfonline.com For certain reactions, it is possible to carry out the synthesis by simply heating the neat reactants, thereby eliminating the need for any solvent. While not always feasible, this approach offers the ultimate in terms of atom economy and waste reduction. For the synthesis of thioanilines, exploring catalyst-free S-arylation reactions under solvent-free or aqueous conditions is a promising avenue for greener production.
| Green Chemistry Approach | Description | Potential Application in Thioaniline Synthesis |
| Greener Solvents | Replacement of hazardous solvents with environmentally benign alternatives like water, ethanol, or PEG. | Performing SNAr or palladium-catalyzed coupling reactions in aqueous or alcoholic media. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions, improve yields, and reduce byproduct formation. | Rapid synthesis of the diaryl thioether linkage via C-S coupling under microwave conditions. |
| Catalyst-Free Synthesis | Development of reaction protocols that do not require a catalyst, reducing cost and metal contamination. | Exploring direct S-arylation of thiols with aryl halides under thermal or microwave conditions without a catalyst. |
| Solvent-Free Reactions | Conducting reactions in the absence of a solvent, minimizing waste and simplifying workup. | Neat reaction of the starting materials under thermal or microwave irradiation to form the thioether bond. |
By incorporating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its analogs can be achieved in a more efficient, sustainable, and environmentally responsible manner.
Solvent-Free and Mechanochemical Synthesis Strategies
The reduction or elimination of volatile organic solvents is a primary goal in green chemistry. Solvent-free and mechanochemical approaches offer significant environmental benefits by minimizing waste, reducing energy consumption, and sometimes enhancing reaction rates and yields.
Solvent-Free Synthesis: Solvent-free reactions are often conducted by heating a mixture of neat reactants or by using one of the reagents in excess to act as the solvent. Another approach involves using ionic liquids, which can serve as both the catalyst and the reaction medium. A novel metal-free catalytic system has been developed for the synthesis of diaryl thioethers from aryl halides and carbon disulfide under solvent-free conditions. rsc.org This method utilizes the ionic liquid 1,8-diazabicyclo nih.govajrconline.orgundec-7-enium acetate ([DBUH][OAc]), which acts simultaneously as a catalyst and a solvent. rsc.org The reactions proceed under mild conditions (e.g., 55 °C) with short reaction times (0.5 h), providing moderate to high yields. A key advantage is the easy separation of the product from the ionic liquid, which can be recycled and reused multiple times, further enhancing the environmental credentials of the process. rsc.org
Mechanochemical Synthesis: Mechanochemistry utilizes mechanical force—typically through ball milling or grinding—to induce chemical reactions. thieme-connect.de This technique can drastically reduce the need for solvents, often requiring only small amounts of a liquid additive in a process known as liquid-assisted grinding (LAG). thieme-connect.de While direct mechanochemical synthesis of this compound is not widely documented, the principles have been successfully applied to analogous C-S and C-C bond formations. thieme-connect.de Mechanochemical methods are noted for shortening reaction times and offering alternative reactivity and selectivity compared to traditional solvent-based protocols. thieme-connect.de The energy is transferred through shearing and compression, directly activating the reactants in the solid state. thieme-connect.de
Table 1: Comparison of Synthetic Strategies for Diaryl Thioethers
| Feature | Solvent-Free (Ionic Liquid) Method rsc.org | Mechanochemical Method (General) thieme-connect.de |
| Principle | Use of an ionic liquid as catalyst and solvent. | Application of mechanical force (milling/grinding). |
| Solvent Use | None (ionic liquid is recycled). | None or minimal (Liquid-Assisted Grinding). |
| Energy Input | Thermal (mild heating). | Mechanical. |
| Key Advantages | Metal-free system, catalyst reusability, mild conditions. | Reduced reaction times, environmental benefits, unique reactivity. |
| Example Reaction | Aryl halide + CS₂ → Diaryl thioether. | Aryl iodide + CaC₂ → Diarylethyne. |
Microwave-Assisted and Sonochemical Synthetic Protocols
The use of alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, improve yields, and lead to cleaner product formation compared to conventional heating methods. ajrconline.org
Microwave-Assisted Synthesis: Microwave irradiation has become a vital tool in organic synthesis for its ability to rapidly heat reactions. ajrconline.orgnih.gov Unlike conventional heating which relies on conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to efficient and uniform heating. ajrconline.org This technique significantly reduces reaction times from hours to minutes and often results in higher product yields. ajrconline.orgsphinxsai.com The synthesis of various heterocyclic compounds and substituted anilides has been successfully demonstrated using microwave-assisted protocols, highlighting its broad applicability. nih.govsphinxsai.com For the synthesis of diaryl thioether analogues, microwave irradiation can be applied to classic cross-coupling reactions, providing a faster and more efficient route to the desired products. researchgate.net
Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to initiate and promote chemical reactions. The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. yjcorp.co.kr This intense energy can break up solid particles, increasing their surface area and reactivity. In the context of diaryl thioether synthesis, sonication has been effectively used to improve the Ullmann diaryl ether synthesis, a related reaction. yjcorp.co.kr By irradiating a solvent-free mixture of a phenol (B47542) and a halogenobenzene with potassium carbonate and a copper(I) iodide catalyst, good yields of diaryl ethers were obtained at lower temperatures (140 °C) than required for the traditional method. yjcorp.co.kr The primary role of the ultrasound is to physically break up the particles of the inorganic solids, enhancing their interaction and promoting the reaction. yjcorp.co.kr
Utilization of Environmentally Benign Catalytic Systems
The development of green catalysts is crucial for sustainable chemical synthesis. This involves designing metal-free systems, using earth-abundant and non-toxic metals, and developing protocols that operate under mild conditions with high atom economy.
Several innovative catalytic systems have been developed for the synthesis of diaryl thioethers and related compounds:
Metal-Free Catalysis : As previously mentioned, ionic liquids like [DBUH][OAc] can catalyze the formation of diaryl thioethers without the need for any transition metal, offering a more environmentally friendly alternative to traditional metal-catalyzed cross-coupling reactions. rsc.org
Catalyst-Free Protocols : In some cases, the catalyst can be eliminated entirely. A protocol for the synthesis of diaryl sulfides has been reported using potassium sulfide (B99878) (K₂S) as the sulfur source in the absence of any catalyst or additive. researchgate.net This method is noted for being odorless and proceeding with high atom economy. researchgate.net
Organocatalysis : A photochemical, organocatalytic protocol has been developed for synthesizing thioethers from inexpensive alcohols and aryl chlorides. nih.gov This method avoids the use of malodorous thiols by employing tetramethylthiourea (B1220291) as a sulfur source, which intercepts photochemically generated aryl radicals under mild conditions. nih.gov
Copper-Catalyzed Systems : While copper has been used in C-S coupling for over a century, modern research focuses on making these systems more benign. A copper(II) triflate (Cu(OTf)₂) catalyzed thioetherification of benzyl (B1604629) alcohols with thiols proceeds under mild conditions with high atomic economy and exceptional chemoselectivity. nih.gov Such systems avoid the need for more expensive and toxic heavy metals like palladium.
Table 2: Examples of Environmentally Benign Catalytic Systems for C-S Bond Formation
| Catalytic System | Reactants | Key Features |
| [DBUH][OAc] Ionic Liquid rsc.org | Aryl Halides + CS₂ | Metal-free, solvent-free, catalyst is reusable. |
| None (Catalyst-Free) researchgate.net | Aryl Halides + K₂S | No catalyst or additives, odorless, high atom economy. |
| Indole Thiolate Organocatalyst nih.gov | Aryl Chlorides + Alcohols (Thiol-free) | Photochemical, mild conditions, avoids use of thiols. |
| Cu(OTf)₂ nih.gov | Benzyl Alcohols + Thiols | Mild conditions, high atom economy, good chemoselectivity. |
Chemo- and Regioselective Synthesis Considerations
Achieving high selectivity is a critical challenge in the synthesis of complex molecules, particularly unsymmetrical diaryl thioethers like 4-[(4-Bromophenyl)thio]aniline.
Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. The synthesis of this compound involves precursors containing amino (-NH₂) and bromo (-Br) groups. A successful synthetic strategy must selectively form the C-S bond without affecting these other functional groups. Modern catalytic methods, such as the copper-catalyzed thioetherification mentioned earlier, often exhibit excellent functional group tolerance, allowing for the clean synthesis of complex molecules without the need for extensive protecting group strategies. nih.govacs.org
Derivatization and Functionalization Strategies Post-Synthesis
Once the core structure of 4-[(4-Bromophenyl)thio]aniline is synthesized, it can serve as a versatile scaffold for creating a wide range of derivatives with tailored properties. This is a common strategy in drug discovery and materials science.
One prominent example of post-synthesis functionalization is found in the development of the drug vortioxetine, which is 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. epo.orggoogle.com The synthesis starts with the creation of a diaryl thioether core, 2-((2,4-dimethylphenyl)thio)aniline, which is an analogue of the target compound. google.com This intermediate is then functionalized by forming a piperazine (B1678402) ring through a reaction with bis(2-chloroethyl)amine. google.com This strategy of building the core diaryl thioether first and then adding further complexity is highly efficient.
Similarly, other studies have demonstrated the synthesis of libraries of diaryl thioether derivatives by introducing various side chains to the core structure. For example, a series of 17 diaryl thioether derivatives were synthesized with different methyl butyl amide chains to investigate their biological activity. nih.gov These derivatization strategies allow chemists to systematically modify a lead compound to optimize its properties.
Chemical Reactivity and Transformation Mechanisms of 4 4 Bromophenyl Thio Aniline Hydrochloride
Reactions at the Aniline (B41778) Nitrogen Center
Electrophilic Aromatic Substitution on the Aniline Ring
The aniline ring in 4-[(4-Bromophenyl)thio]aniline is highly activated towards electrophilic aromatic substitution (EAS). This reactivity is governed by the powerful electron-donating and ortho-, para-directing effects of the amino group (-NH₂) and, to a lesser extent, the thioether linkage (-S-). libretexts.org Since these two groups are in a para relationship to each other, the positions ortho to the amino group (C2 and C6) are the most nucleophilic and thus the primary sites for electrophilic attack.
However, the high reactivity of anilines can lead to challenges, such as over-reaction and the formation of multiple substitution products. libretexts.org For instance, the bromination of aniline with bromine water proceeds rapidly to yield 2,4,6-tribromoaniline. youtube.com To achieve more controlled, mono-substitution, a common strategy involves temporarily protecting the amino group by converting it into an amide, such as an acetanilide. The acetyl group moderates the activating influence of the nitrogen atom, making the EAS reaction more selective. libretexts.orgyoutube.com After the substitution reaction, the acetyl group can be removed via hydrolysis to restore the primary amine. youtube.com
The reaction conditions are critical. In a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would hinder electrophilic substitution and direct any incoming electrophile to the positions meta to the nitrogen. libretexts.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Form of Aniline | Directing Effect of Substituents | Predicted Product(s) |
|---|---|---|---|
| Bromination | Free Base (-NH₂) | -NH₂ (Strong o,p-director) -SAr (Moderate o,p-director) | Substitution at C2 and C6 (ortho to -NH₂) |
| Nitration | Acetanilide (-NHCOCH₃) | -NHCOCH₃ (Moderate o,p-director) -SAr (Moderate o,p-director) | Mainly substitution at C2 (ortho to -NHCOCH₃) due to steric hindrance |
| Sulfonation | Anilinium Ion (-NH₃⁺) | -NH₃⁺ (Strong m-director) -SAr (Moderate o,p-director) | Substitution at C3 and C5 (meta to -NH₃⁺), reaction is slow |
Acylation and Alkylation Reactions
The nitrogen atom of the free aniline is nucleophilic and readily participates in acylation and alkylation reactions.
Acylation: This reaction involves treating the aniline with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This process yields a stable N-acylated derivative (an amide). researchgate.netgoogle.com Acylation is a highly efficient method for protecting the amino group or for synthesizing more complex amide-containing structures.
Alkylation: The reaction of the aniline with alkyl halides can produce secondary and tertiary amines. However, these reactions can be difficult to control, often resulting in a mixture of N-alkylated products due to the increasing nucleophilicity of the intermediate secondary amine. Over-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt.
Table 2: Examples of N-Acylation and N-Alkylation Reactions
| Reaction | Reagents | Typical Conditions | Product Type |
|---|---|---|---|
| N-Acetylation | Acetic Anhydride, Pyridine | Room Temperature | N-{4-[(4-Bromophenyl)thio]phenyl}acetamide |
| N-Benzoylation (Schotten-Baumann) | Benzoyl Chloride, aq. NaOH | 0-5 °C to Room Temperature | N-{4-[(4-Bromophenyl)thio]phenyl}benzamide |
| N-Methylation | Methyl Iodide, K₂CO₃ | Reflux in Acetone | Mixture of mono- and di-methylated products |
Condensation Reactions with Carbonyl Compounds
Primary aromatic amines like 4-[(4-Bromophenyl)thio]aniline undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. peerj.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. peerj.com Aniline itself can act as a nucleophilic catalyst in imine formation. researchgate.net
The resulting imines are versatile intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and in multicomponent reactions. peerj.com
Transformations Involving the Thioether Linkage
The sulfur atom of the thioether bridge is a key site of reactivity, allowing for oxidation to different states and for cleavage of the carbon-sulfur bonds.
Oxidation Reactions of the Sulfur Atom
The thioether linkage can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. This transformation significantly alters the electronic properties of the sulfur bridge, converting it from a relatively electron-donating thioether to a strongly electron-withdrawing sulfoxide (S=O) or sulfone (SO₂) group. nih.gov
The degree of oxidation is controlled by the choice of oxidizing agent and the reaction stoichiometry. organic-chemistry.org Mild oxidants or the use of one equivalent of a stronger oxidant tend to yield the sulfoxide. The use of excess oxidant or more forcing conditions leads to the formation of the sulfone. researchgate.net Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.netorganic-chemistry.org For example, diaryl sulfides can be effectively oxidized to the corresponding sulfones in high yields using sodium chlorite (B76162) and hydrochloric acid. mdpi.com
Table 3: Oxidation of the Thioether Linkage
| Product | Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|---|
| 4-[(4-Bromophenyl)sulfinyl]aniline (Sulfoxide) | 1 equivalent of m-CPBA or H₂O₂ | Dichloromethane, 0 °C to Room Temperature | organic-chemistry.org |
| 4-[(4-Bromophenyl)sulfonyl]aniline (Sulfone) | >2 equivalents of m-CPBA or H₂O₂/Na₂WO₄ | Reflux in Acetic Acid or Acetone | researchgate.netmdpi.com |
| 4-[(4-Bromophenyl)sulfonyl]aniline (Sulfone) | NaClO₂, HCl | Ethyl Acetate (B1210297) or Acetonitrile | mdpi.com |
Cleavage and Rearrangement Processes
The carbon-sulfur bonds of the thioether linkage can be cleaved under specific reductive or catalytic conditions. Rearrangement processes for simple diaryl sulfides are less common and typically require more specialized conditions.
Cleavage: Reductive cleavage, or desulfurization, is a common transformation. A classic method involves the use of Raney Nickel (Ra-Ni), which catalyzes the hydrogenolysis of the C-S bonds, replacing them with C-H bonds. Applying this to 4-[(4-Bromophenyl)thio]aniline would result in the cleavage of the molecule into simpler aromatic fragments like 4-bromoaniline (B143363) and benzene.
More recently, transition metal-catalyzed C-S bond cleavage reactions have been developed, with nickel being a particularly effective catalyst for such transformations. researchgate.netdntb.gov.uanih.gov These methods offer alternative pathways for the functionalization and degradation of aryl sulfides.
Reactivity of the Bromine Substituent on the Phenyl Ring
The bromine atom, being a halogen, imparts a reactive site on the phenyl ring, making it susceptible to a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-donating character of the thioether and aniline moieties can influence the reactivity of the aryl bromide in these transformations.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromine substituent in 4-[(4-Bromophenyl)thio]aniline hydrochloride makes it a suitable substrate for such transformations.
Suzuki Reaction
The general conditions for a Suzuki coupling involving a substrate analogous to this compound would typically involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, a base, and a suitable solvent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Typical Conditions |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Ligand | PPh₃, P(o-tol)₃, Buchwald or Herrmann-type phosphines |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures |
| Boronic Acid | Arylboronic acids, Vinylboronic acids |
| Temperature | 80-120 °C |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. The bromine atom of this compound can participate in this reaction to introduce alkenyl substituents. The reaction is highly stereoselective, typically affording the trans isomer.
The reaction conditions are broadly similar to other palladium-catalyzed couplings, requiring a palladium source, a ligand (though sometimes ligandless conditions are effective), a base, and a polar aprotic solvent.
Table 2: General Conditions for the Heck Reaction with Aryl Bromides
| Parameter | Typical Conditions |
| Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tol)₃, PCy₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, NMP, DMAc |
| Alkene | Acrylates, Styrenes, Acrylonitrile |
| Temperature | 100-140 °C |
Sonogashira Reaction
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. This reaction would allow for the introduction of an alkynyl group at the position of the bromine atom in this compound, leading to the formation of a diarylacetylene derivative.
The reaction is typically carried out under mild conditions and is tolerant of a wide range of functional groups.
Table 3: Common Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Typical Conditions |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Et₃N, Piperidine, Diisopropylamine |
| Solvent | THF, DMF, Toluene |
| Alkyne | Terminal alkynes (e.g., phenylacetylene, propargyl alcohol) |
| Temperature | Room Temperature to 80 °C |
Nucleophilic aromatic substitution (SNAr) of an unactivated aryl bromide is generally a difficult transformation requiring harsh reaction conditions. The presence of strong electron-withdrawing groups ortho or para to the leaving group is typically necessary to facilitate this reaction by stabilizing the intermediate Meisenheimer complex. In the case of this compound, the thioether and aniline moieties are electron-donating, which would disfavor a classical SNAr mechanism.
However, under certain conditions, such as the use of strong nucleophiles and/or transition metal catalysis (e.g., copper-catalyzed Ullmann condensation), nucleophilic displacement of the bromine may be achievable. For instance, reactions with thiols, alcohols, or amines under catalytic conditions could potentially lead to the formation of new C-S, C-O, or C-N bonds, respectively. Without specific literature data for the target compound, predictions of reactivity and conditions remain speculative and would be based on general principles of aryl halide chemistry.
Mechanistic Investigations of Key Reaction Pathways
The mechanisms of the Suzuki, Heck, and Sonogashira reactions have been extensively studied and are all proposed to proceed via a catalytic cycle involving palladium(0) and palladium(II) intermediates.
Suzuki Reaction Mechanism: The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) species, Ar-Pd(II)-Br.
Transmetalation: The organoboron species, activated by a base to form a borate (B1201080) complex, transfers its organic group to the palladium center, displacing the bromide and forming a new Ar-Pd(II)-Ar' intermediate.
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Heck Reaction Mechanism: The catalytic cycle of the Heck reaction is thought to proceed as follows:
Oxidative Addition: Similar to the Suzuki reaction, the Pd(0) catalyst undergoes oxidative addition to the aryl bromide to form an Ar-Pd(II)-Br complex.
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Ar-Pd bond. This step typically proceeds in a syn manner.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the substituted alkene product. This step also generally occurs in a syn fashion and determines the regioselectivity of the reaction.
Reductive Elimination: The palladium-hydride species reductively eliminates H-Br with the help of a base, regenerating the Pd(0) catalyst.
Sonogashira Reaction Mechanism: The Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper:
Palladium Cycle:
Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide to form the Ar-Pd(II)-Br intermediate.
Copper Cycle:
The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper(I) acetylide.
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex, forming an Ar-Pd(II)-alkynyl intermediate and regenerating the Cu(I) salt.
Reductive Elimination: The Ar-Pd(II)-alkynyl complex undergoes reductive elimination to yield the final coupled product and the Pd(0) catalyst.
For all these reactions, the electronic and steric properties of the ligands on the palladium catalyst, as well as the specific reaction conditions, can significantly influence the efficiency and selectivity of the transformation. The presence of the thioether and aniline groups in this compound may also affect the catalytic cycle, for instance, by coordinating to the palladium center, although specific mechanistic studies on this compound are lacking.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the precise structure of organic molecules in solution. For 4-[(4-Bromophenyl)thio]aniline hydrochloride, a combination of one-dimensional and multidimensional NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity between atoms.
Given the structure of this compound, the aromatic region of the ¹H NMR spectrum is expected to exhibit signals corresponding to the two substituted benzene rings. The protons on the aniline (B41778) ring and the bromophenyl ring would likely appear as distinct AA'BB' or doublet of doublets systems, characteristic of para-substituted aromatic rings. The presence of the electron-withdrawing bromine atom and the thioether linkage, as well as the electron-donating amino group (in its protonated hydrochloride form), would influence the chemical shifts of these aromatic protons. The amine protons themselves would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
In the ¹³C NMR spectrum, distinct signals would be expected for each carbon atom in the molecule. The carbons directly bonded to the bromine, sulfur, and nitrogen atoms would exhibit characteristic chemical shifts influenced by the electronegativity and resonance effects of these heteroatoms.
To definitively assign the proton and carbon signals, multidimensional NMR techniques are indispensable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. In the case of this compound, this would be particularly useful in confirming the connectivity of protons within each of the aromatic rings. Cross-peaks would be observed between ortho-coupled protons on the same ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. This technique would allow for the unambiguous assignment of each protonated aromatic carbon by linking its ¹H signal to its corresponding ¹³C signal.
The following table outlines the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound, based on the analysis of similar chemical structures.
| Atom/Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Expected HMBC Correlations |
| Protons on aniline ring | 7.0 - 7.5 | 115 - 130 | Protons to carbons on the bromophenyl ring via the sulfur atom |
| Protons on bromophenyl ring | 7.2 - 7.8 | 120 - 135 | Protons to carbons on the aniline ring via the sulfur atom |
| Amine Protons (-NH₃⁺) | Variable (broad singlet) | N/A | |
| Carbons of aniline ring | N/A | 115 - 150 | |
| Carbons of bromophenyl ring | N/A | 120 - 135 | |
| Carbon attached to Bromine | N/A | ~122 | |
| Carbon attached to Sulfur (aniline ring) | N/A | ~130 | |
| Carbon attached to Sulfur (bromophenyl ring) | N/A | ~135 | |
| Carbon attached to Nitrogen | N/A | ~145 |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions.
While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can offer valuable insights into its structure in the solid phase. This is particularly important for identifying and characterizing different polymorphic forms, which may have distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. The chemical shifts observed in the ssNMR spectrum can differ slightly from those in solution due to packing effects in the crystal lattice. The presence of multiple, distinct sets of peaks in the ssNMR spectrum could indicate the presence of more than one crystalline form.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing its conformational state.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FT-IR spectrum would be expected to display a number of characteristic bands. The presence of the amine hydrochloride would give rise to N-H stretching vibrations, typically observed as a broad band in the 2800-3200 cm⁻¹ region. Aromatic C-H stretching vibrations would appear at wavenumbers just above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and can be found in the 600-800 cm⁻¹ range. The C-Br stretching vibration would be expected at lower wavenumbers, generally in the 500-600 cm⁻¹ region.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The C-S and C-Br bonds, being relatively non-polar, may also give rise to more intense signals in the Raman spectrum compared to the FT-IR spectrum. This can be particularly useful for confirming the presence of the thioether linkage and the bromo-substituent.
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| -NH₃⁺ | N-H Stretch | 2800 - 3200 | Weak | Medium to Strong, Broad (IR) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |
| Aromatic C=C | C=C Stretch | 1400 - 1600 | 1400 - 1600 | Medium to Strong |
| C-S | C-S Stretch | 600 - 800 | 600 - 800 | Weak (IR), Medium (Raman) |
| C-Br | C-Br Stretch | 500 - 600 | 500 - 600 | Strong |
| Aromatic C-H | C-H Bend (out-of-plane) | 800 - 900 | Weak | Strong (IR) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular weight of the free base is 280.18 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion of the free base would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2 peaks) of similar intensity.
Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions. Under EI conditions, the molecular ion would likely undergo fragmentation, providing valuable structural information. Common fragmentation pathways could include cleavage of the C-S bonds, leading to fragments corresponding to the bromophenylthio and aniline moieties. The loss of the bromine atom would also be an expected fragmentation pathway. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the molecule.
Detailed Scientific Article on this compound Cannot Be Generated Due to Lack of Specific Research Data
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific research data to generate a thorough and scientifically accurate article on the chemical compound “this compound” that adheres to the provided detailed outline.
The user's request specified a highly structured article focusing on advanced analytical methodologies, including High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), detailed X-ray Crystallography studies (including single crystal analysis, intermolecular interactions, polymorphism, and co-crystallization), and Electronic Absorption and Emission Spectroscopy.
Despite extensive searches for data pertaining specifically to this compound, the required experimental findings, data tables, and detailed analyses for the outlined sections could not be located. The available information is limited to the existence and basic chemical properties of the compound, without the in-depth structural and spectroscopic characterization required to fulfill the article's outline. The strict instructions to focus solely on the specified compound and not introduce information outside the explicit scope of the provided sections prevent the use of data from analogous or related compounds.
Therefore, the generation of an article with the requested level of scientific detail and accuracy is not possible at this time. Further empirical research and publication on the specific crystallographic and spectroscopic properties of this compound would be required to address the topics outlined.
Computational and Theoretical Studies on 4 4 Bromophenyl Thio Aniline Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by calculating the molecule's electronic energy and minimizing it with respect to the atomic coordinates. For diaryl thioethers, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can accurately predict bond lengths, bond angles, and dihedral angles. whiterose.ac.uk
Table 1: Representative DFT-Calculated Geometrical Parameters for Diaryl Thioether Scaffolds
| Parameter | Typical Calculated Value |
| C-S Bond Length | 1.75 - 1.80 Å |
| C-S-C Bond Angle | 100 - 105° |
| Phenyl Ring Dihedral Angle | 40 - 60° |
Note: These are typical values for related diaryl thioether structures. Specific values for 4-[(4-Bromophenyl)thio]aniline hydrochloride would require a dedicated DFT calculation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.
For 4-[(4-Bromophenyl)thio]aniline, the HOMO is typically localized on the aniline (B41778) ring and the sulfur atom, which are the more electron-rich parts of the molecule. The LUMO is often distributed over the bromophenyl ring. The protonation at the aniline nitrogen in the hydrochloride form would lower the energy of the HOMO, making the molecule less prone to oxidation.
Table 2: Conceptual FMO Energy Values and Reactivity Descriptors
| Orbital/Descriptor | Significance |
| EHOMO | Electron-donating ability |
| ELUMO | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability |
Note: The actual energy values are dependent on the level of theory and basis set used in the calculation.
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It helps to identify and quantify intramolecular charge transfer (ICT) interactions, which are crucial for understanding the molecule's electronic properties and stability. These interactions occur when electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO.
In the 4-[(4-Bromophenyl)thio]aniline structure, significant charge transfer interactions are expected from the lone pairs of the sulfur and nitrogen atoms to the antibonding orbitals of the aromatic rings. NBO analysis can quantify the stabilization energy associated with these interactions, providing insight into the delocalization of electrons across the molecule. The analysis of the natural atomic charges reveals the electron distribution, highlighting the electrophilic and nucleophilic centers within the molecule.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations are particularly useful for understanding the conformational flexibility of a molecule and the influence of the surrounding environment, such as a solvent.
For this compound, MD simulations can reveal the preferred conformations in solution. The molecule has rotational freedom around the C-S bonds, leading to a range of possible spatial arrangements of the two phenyl rings. MD simulations can sample these different conformations and determine their relative populations. Furthermore, these simulations can explicitly model the interactions between the compound and solvent molecules (e.g., water), providing a more realistic picture of its behavior in a biological or chemical system. This includes the formation of hydrogen bonds between the protonated amine and water molecules.
In Silico Prediction of Molecular Interactions and Structure-Activity Relationships
Computational methods are invaluable in drug discovery for predicting how a molecule might interact with a biological target and for understanding the relationship between its structure and its activity.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is widely used to screen virtual libraries of compounds and to propose binding modes for potential drug candidates. The results of docking studies are often expressed as a scoring function, which estimates the binding affinity between the ligand and the target.
Derivatives of aniline and diaryl thioethers have been investigated for a wide range of biological activities, including as inhibitors of enzymes like protein kinases and as antimicrobial agents. ijcce.ac.irnih.govnih.govnih.gov For this compound, molecular docking could be used to predict its binding affinity to various biological targets. For instance, it could be docked into the ATP-binding site of a protein kinase to assess its potential as a kinase inhibitor. The docking results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the protein's active site. nih.gov These studies are instrumental in rational drug design and in understanding the molecular basis of a compound's biological activity. ijprajournal.comnih.gov
Table 3: Common Biological Targets for Aniline and Diaryl Thioether Derivatives in Docking Studies
| Biological Target Class | Specific Examples | Potential Application |
| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Anticancer |
| Bacterial Enzymes | DNA Gyrase | Antibacterial |
| Viral Enzymes | HIV Reverse Transcriptase | Antiviral |
| Receptors | Estrogen Receptor | Hormonal Therapies |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of the biological target is unknown or ambiguous. nih.gov This computational approach focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For a compound like this compound, which contains a diaryl thioether scaffold, this methodology is particularly relevant, as this structural motif is present in numerous biologically active agents, including kinase inhibitors. nih.govmdpi.commdpi.com
A ligand-based pharmacophore model for this compound and its analogs would be developed by superimposing a set of active molecules and extracting the common chemical features responsible for their interaction with a target receptor. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.netmdpi.com For the 4-[(4-Bromophenyl)aniline moiety, key pharmacophoric features would likely include:
Aromatic/Hydrophobic Rings: The two phenyl rings are significant hydrophobic features that can engage in van der Waals and π-π stacking interactions within a receptor binding pocket.
Hydrogen Bond Donor: The primary amine (-NH2) group, which would be protonated as the hydrochloride salt (-NH3+), serves as a potent hydrogen bond donor.
Hydrogen Bond Acceptor: The lone pairs of electrons on the sulfur atom of the thioether linkage can act as a hydrogen bond acceptor.
Halogen Feature: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition in drug design.
Once generated, this pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that possess the required spatial and chemical features for biological activity, but may have entirely different chemical scaffolds. mdpi.comnih.gov This process facilitates the discovery of new lead compounds with potentially improved properties. Furthermore, the model can guide the optimization of existing leads, such as derivatives of 4-[(4-Bromophenyl)thio]aniline, by suggesting structural modifications that would enhance the fit to the pharmacophore and, consequently, improve biological potency. researchgate.net
In Silico Prediction of Pharmacokinetic-Relevant Physicochemical Parameters (excluding toxicity)
The journey of a drug candidate from administration to its target site is governed by its pharmacokinetic profile, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico computational tools play a vital role in estimating key physicochemical parameters that influence a compound's ADME profile. researchgate.netnih.govsemanticscholar.org For this compound, several important parameters can be predicted using quantitative structure-property relationship (QSPR) models and other computational algorithms. nih.govresearchgate.net
These predictions are based on the molecule's structure and provide valuable insights into its potential behavior in a biological system. Key predicted parameters include:
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It influences solubility, membrane permeability, and plasma protein binding. A balanced logP is often sought, as very high values can lead to poor aqueous solubility and high metabolic clearance, while very low values can hinder membrane passage.
Aqueous Solubility (logS): This parameter is critical for drug absorption and formulation. Poor aqueous solubility is a common challenge in drug development.
Topological Polar Surface Area (TPSA): TPSA is calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) and is a good predictor of a drug's passive intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs and HBAs influences a molecule's solubility and its ability to permeate biological membranes, as famously encapsulated in Lipinski's Rule of Five.
Rotatable Bonds (nRotb): The number of rotatable bonds is an indicator of molecular flexibility, which can impact binding affinity and bioavailability.
The following interactive data table presents computationally predicted physicochemical parameters for the parent compound, 4-[(4-Bromophenyl)thio]aniline. These values are representative estimates derived from various in silico models and are crucial for assessing its drug-likeness.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for understanding the electronic and vibrational characteristics of a compound. researchgate.net Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately calculating NMR chemical shifts and vibrational frequencies (Infrared and Raman). semanticscholar.orgnrel.govnih.govacs.orgnih.gov
For this compound, DFT calculations can predict the ¹³C and ¹H NMR spectra. acs.org The calculation involves optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors for each atom. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations are particularly useful for assigning signals in complex spectra and for studying the electronic effects of substituents. For instance, the calculations can accurately model the influence of the electron-donating amine group, the electron-withdrawing bromine atom, and the thioether bridge on the chemical shifts of the aromatic carbons. acs.orgnih.gov
Similarly, computational vibrational spectroscopy can predict the infrared (IR) spectrum of the molecule. semanticscholar.orgdiva-portal.org By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined. semanticscholar.org This allows for the assignment of specific absorption bands in the experimental IR spectrum to particular molecular motions, such as N-H stretching of the amine, C-S stretching of the thioether, and various aromatic C-H and C-C vibrations. semanticscholar.org Comparing the computed spectrum with the experimental one can confirm the molecular structure and provide insights into intramolecular interactions. semanticscholar.org
The correlation between predicted and experimental data is often excellent, though minor deviations can occur due to solvent effects and the inherent approximations in the theoretical models. nih.gov The table below illustrates a hypothetical correlation between experimental and DFT-calculated ¹³C NMR chemical shifts for key carbon atoms in 4-[(4-Bromophenyl)thio]aniline.
Lack of Available Scientific Data on the Coordination Chemistry of this compound
Consequently, it is not possible to provide a detailed article on the coordination chemistry of this compound that adheres to the requested outline, as there is no published data on the following critical aspects:
Synthesis and Characterization of Metal Complexes: There are no reports on the synthesis of transition metal complexes with this compound, including complexes with Co(II), Ni(II), Cu(II), or Zn(II).
Coordination Modes and Binding Sites: The manner in which this ligand coordinates to metal ions and the specific atoms involved in binding have not been documented.
Structural Analysis by X-ray Crystallography: No crystallographic data is available for any coordination compounds of this compound, which would be essential for determining their precise three-dimensional structures.
Spectroscopic and Magnetic Properties: Information on the spectroscopic (such as IR and UV-Vis) and magnetic properties of metal complexes with this ligand is absent from the scientific literature.
Theoretical Studies: There are no computational or theoretical studies that investigate the metal-ligand bonding and stability of complexes formed with this compound.
Given the strict requirement to focus solely on the chemical compound “this compound” and the lack of any available research data, the generation of a scientifically accurate and informative article as per the provided outline is not feasible at this time. Further experimental research would be required to elucidate the coordination chemistry of this particular ligand.
Exploration of Biological and Pharmacological Research Pathways Mechanistic Focus
Structure-Activity Relationship (SAR) Studies of 4-[(4-Bromophenyl)thio]aniline Hydrochloride and its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, these studies involve systematic modifications of the molecule to identify which parts are crucial for its effects.
The biological activity of diaryl sulfide (B99878) derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Research on related compounds has shown that modifications to the phenyl rings can dramatically alter their therapeutic potential.
For instance, in a series of benzimidazole-thioquinoline derivatives, the introduction of a 4-bromobenzyl group resulted in the most potent α-glucosidase inhibitory activity. nih.gov This suggests that the presence and position of a bromine atom, as seen in 4-[(4-Bromophenyl)thio]aniline, can be a critical determinant of activity. Specifically, the 4-bromobenzyl derivative exhibited an IC50 value of 28.0 µM, which was significantly more potent than the standard, acarbose (B1664774) (IC50 = 750.0 µM). nih.gov Conversely, an ortho-bromine substitution led to a decrease in potency, highlighting the importance of the substituent's position. nih.gov
Furthermore, studies on novel bacterial type II topoisomerase inhibitors (NBTIs) have demonstrated that the potency of gyrase inhibition increases with the size of the halogen substituent at the para position (F << Cl < Br ~ I). nih.gov Derivatives with p-bromo and p-iodo phenyl groups showed the strongest inhibitory activities against DNA gyrase from both S. aureus and E. coli. nih.gov This trend strongly indicates the formation of halogen bonds with the enzyme's active site, a key interaction that enhances inhibitory potential. nih.gov
The table below summarizes the impact of different substituents on the biological activity of related compounds, providing insights into the potential SAR of 4-[(4-Bromophenyl)thio]aniline derivatives.
| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |
| Benzimidazole-thioquinoline derivatives | 4-bromobenzyl group | Most potent α-glucosidase inhibitor (IC50 = 28.0 µM) | nih.gov |
| Benzimidazole-thioquinoline derivatives | ortho-bromine substitution | Reduced α-glucosidase inhibitory potency | nih.gov |
| Novel Bacterial Type II Topoisomerase Inhibitors | p-chloro phenyl | Low nanomolar IC50s for S. aureus DNA gyrase | nih.gov |
| Novel Bacterial Type II Topoisomerase Inhibitors | p-bromo phenyl | Most potent S. aureus DNA gyrase inhibition (IC50 = 0.007 µM) | nih.gov |
| Novel Bacterial Type II Topoisomerase Inhibitors | p-iodo phenyl | Strong DNA gyrase inhibition (IC50 = 0.011 µM for S. aureus) | nih.gov |
The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological receptors. While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, insights can be drawn from related structures. The spatial arrangement of the two phenyl rings, connected by a flexible thioether linkage, allows for a range of conformations. This flexibility can be a key factor in its ability to bind to different biological targets.
Molecular modeling studies on other diaryl sulfide derivatives have been used to understand their binding modes. For example, the crystal structure of Leishmania infantum trypanothione (B104310) reductase in complex with a diaryl sulfide inhibitor revealed that the compound binds to the catalytic site, engaging in hydrogen bonds with key residues. nih.gov This highlights how the specific conformation adopted by the diaryl sulfide allows it to fit within the active site and exert its inhibitory effect.
Investigation of Biological Target Interactions and Inhibition Mechanisms
Research into the biological targets of 4-[(4-Bromophenyl)thio]aniline and its derivatives has focused on enzymes crucial for the survival of pathogens and for various physiological processes.
Trypanothione Reductase: Diaryl sulfide derivatives have been identified as potent inhibitors of trypanothione reductase (TR), an essential enzyme in the redox metabolism of trypanosomatid parasites. nih.govresearchgate.netnih.gov One such derivative, RDS 777, was found to inhibit TR with a Ki of 0.25 µM. nih.gov X-ray crystallography revealed that this compound binds to the catalytic site of the enzyme, interacting with key residues and preventing the reduction of trypanothione. nih.gov Another related diaryl sulfide analog, RDS 562, also showed leishmanicidal properties, though it was a less effective inhibitor of TR than RDS 777. mdpi.com These findings suggest that the diaryl sulfide scaffold, central to 4-[(4-Bromophenyl)thio]aniline, is a promising starting point for the development of new anti-parasitic agents targeting TR.
DNA Gyrase: DNA gyrase is a vital bacterial enzyme and a well-established target for antibacterial drugs. As mentioned previously, novel bacterial type II topoisomerase inhibitors (NBTIs) featuring a p-bromophenyl group have demonstrated potent inhibition of DNA gyrase. nih.gov The strong inhibitory activity is attributed to the formation of halogen bonds between the bromine atom and the enzyme. nih.gov This indicates a potential mechanism of action for 4-[(4-Bromophenyl)thio]aniline derivatives against bacterial pathogens.
α-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Studies on benzimidazole-thioquinoline derivatives have shown that a 4-bromobenzyl substitution leads to significant α-glucosidase inhibition. nih.gov The competitive inhibition pattern observed suggests that these compounds vie with the natural substrate for the enzyme's active site. nih.gov
Acetylcholinesterase: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. While direct studies on 4-[(4-Bromophenyl)thio]aniline are limited, the broader class of heterocyclic compounds containing sulfur has been investigated for AChE inhibitory potential. nih.gov The diverse structures capable of inhibiting AChE suggest that the diaryl sulfide scaffold could be adapted to target this enzyme.
The following table summarizes the enzyme inhibitory activities of related diaryl sulfide and bromophenyl derivatives.
| Enzyme | Compound Class | Key Findings | Reference |
| Trypanothione Reductase | Diaryl sulfide derivatives | Potent inhibition (Ki = 0.25 µM for RDS 777), binding to the catalytic site. | nih.gov |
| DNA Gyrase | Novel Bacterial Type II Topoisomerase Inhibitors | p-bromophenyl derivative showed very potent inhibition (IC50 = 0.007 µM). | nih.gov |
| α-Glucosidase | Benzimidazole-thioquinoline derivatives | 4-bromobenzyl derivative was a potent competitive inhibitor (IC50 = 28.0 µM). | nih.gov |
| Acetylcholinesterase | Heterocyclic sulfur-containing compounds | Various scaffolds show inhibitory potential. | nih.gov |
Research on Antimicrobial Potentials (excluding safety/toxicity)
The diaryl sulfide and bromophenyl motifs are present in numerous compounds with demonstrated antimicrobial activity. Research on N-(4-bromophenyl)furan-2-carboxamide and its derivatives has shown their effectiveness against clinically isolated drug-resistant bacteria. mdpi.com The parent compound, N-(4-bromophenyl)furan-2-carboxamide, was found to be particularly effective against NDM-positive A. baumannii. mdpi.com
Similarly, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives exhibited promising antimicrobial activity against both bacteria and fungi, with some compounds showing activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov These studies underscore the potential of the 4-bromophenyl moiety, a key feature of 4-[(4-Bromophenyl)thio]aniline, in the design of new antimicrobial agents. The mechanism of action for these related compounds often involves the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov
| Compound Class | Target Organisms | Key Findings | Reference |
| N-(4-bromophenyl)furan-2-carboxamide derivatives | Drug-resistant bacteria (e.g., A. baumannii) | Potent activity, particularly from the parent compound. | mdpi.com |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Bacteria (S. aureus, E. coli, B. subtilis) and Fungi (C. albicans, A. niger) | Promising antimicrobial activity comparable to standard drugs. | nih.gov |
Anti-inflammatory and Analgesic Research (mechanistic pathways)
While direct mechanistic studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented, the activities of structurally related aniline (B41778) and diaryl sulfide compounds provide a basis for inferring potential pathways. Aniline derivatives have been noted for their anti-inflammatory capabilities, which are often attributed to their ability to modulate the activity of key inflammatory mediators. nih.gov For instance, some aniline-containing compounds have been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and enzymes like lysosomal enzymes and beta-glucuronidase from inflammatory cells. nih.gov The mechanism may involve the suppression of signaling pathways that lead to the activation of mast cells, neutrophils, and macrophages, which are crucial cellular components of the inflammatory response. nih.gov
The diaryl sulfide motif, also present in this compound, is found in compounds investigated for their analgesic properties. The analgesic effects of certain organosulfur compounds are thought to be mediated through multiple pathways. One proposed mechanism involves the activation of endogenous antioxidant systems. mdpi.com This can lead to the upregulation of antioxidant enzymes, which in turn may mitigate oxidative stress that is often associated with pain and inflammation. mdpi.com Furthermore, some sulfur-containing molecules have been observed to enhance the analgesic effects of opioid receptors, suggesting a potential interaction with the endogenous opioid system to alleviate pain. mdpi.com It is plausible that this compound could share some of these mechanistic traits, offering a dual anti-inflammatory and analgesic potential.
| Potential Mechanistic Pathway | Associated Molecular Target/Process | Inferred Effect |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokine release (e.g., TNF-α) | Reduction of inflammatory response |
| Suppression of inflammatory cell activation (mast cells, neutrophils, macrophages) | Decreased cellular contribution to inflammation | |
| Analgesic | Activation of endogenous antioxidant systems | Attenuation of oxidative stress-related pain |
| Modulation of opioid receptor activity | Enhancement of endogenous pain relief mechanisms |
Application as a Scaffold in Medicinal Chemistry Research
The chemical architecture of this compound makes it a valuable scaffold in the field of medicinal chemistry. A scaffold is a core molecular structure upon which a variety of chemical modifications can be made to develop new compounds with desired biological activities. The presence of the bromophenyl group and the aniline moiety provides reactive sites for derivatization, allowing for the systematic exploration of structure-activity relationships. nih.govmdpi.com
Research has demonstrated the utility of this scaffold in the synthesis of novel compounds with a range of biological activities. For example, derivatives of the related 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer properties. nih.gov In these studies, the 4-bromophenyl group is a key component that contributes to the biological activity of the resulting molecules. The thioaniline portion of the scaffold can also be readily modified. For instance, the aniline nitrogen can be acylated or alkylated to introduce new functional groups, which can influence the compound's potency, selectivity, and pharmacokinetic properties. The development of novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives with antimicrobial and antioxidant properties further illustrates the versatility of the broader bromophenyl-containing scaffold. mdpi.com
Other Advanced Research Applications
Role in Materials Science Research
The presence of both electron-donating (aniline) and electron-withdrawing/tunable (bromophenyl) groups, connected by a sulfur bridge, makes 4-[(4-Bromophenyl)thio]aniline hydrochloride and its derivatives valuable building blocks in materials science.
Development of Functional Materials Incorporating Thioaniline Moieties
Thioaniline moieties are instrumental in the synthesis of functional polymers and materials. The aniline (B41778) group serves as a polymerizable unit, allowing for the creation of macromolecules with tailored properties. The incorporation of the thioether linkage and the bromophenyl group can significantly influence the characteristics of the resulting polymers. For instance, polymers based on aniline and thiophene (B33073) have been synthesized and investigated for their potential as donor-acceptor conjugated copolymers, which are crucial for applications in organic electronics. amadischem.com The sulfur atom in the thioether bridge can enhance the refractive index of polymers, a desirable property for optical materials. Research on polyimides synthesized from diamines containing thioether linkages, such as 4,4'-thiobis[(p-phenylenesulfanyl)aniline], has demonstrated that these materials exhibit high refractive indices and good thermal stability. nih.gov
The general structure of such polymers allows for a high degree of tunability. The bromine atom on the phenyl ring can be a site for further chemical modification through cross-coupling reactions, enabling the attachment of other functional groups to fine-tune the material's electronic and physical properties. This versatility makes thioaniline-based polymers candidates for a range of applications, from high-performance plastics to specialized electronic components. bldpharm.comsimsonpharma.com
Photophysical Properties and Potential Optoelectronic Applications
The combination of aniline and thiophene-like structures in a single molecule suggests potential for interesting photophysical properties. Donor-acceptor systems are fundamental to the design of materials for optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.compharmaffiliates.com In such systems, the aniline group can act as an electron donor, while the bromophenylthio group can have its electron-accepting properties modulated. The interaction between these components can lead to efficient charge transfer and luminescence.
Studies on related thiophene-based donor-acceptor heterocycles have shown that their optical and electrochemical properties can be finely tuned through synthetic modifications. mdpi.com The introduction of bromine atoms into the molecular structure of dyes has been shown to cause a bathochromic (red) shift in the absorption spectrum and increase lipophilicity, which can be advantageous for biomedical and optoelectronic applications. scbt.com While specific photophysical data for this compound is not extensively documented in public literature, the properties of analogous compounds suggest its potential as a precursor for materials with applications in fields like flexible displays and solid-state lighting. nih.gov
Electrochemical Properties and Applications
The electrochemical behavior of this compound is another area of significant research interest, particularly concerning its redox activity and its potential as a corrosion inhibitor.
Redox Behavior and Electrochemistry
The aniline component of the molecule is known to be electrochemically active and can undergo oxidation to form radical cations, which can then polymerize. The electrochemical polymerization of aniline and its derivatives is a well-established method for producing conducting polymers. The presence of the bromophenylthio substituent is expected to influence the oxidation potential of the aniline monomer and the properties of the resulting polymer.
The electrochemical behavior of aniline derivatives is generally dependent on their molecular structure. For instance, the electrochemical oxidation of thiophene and aniline to form copolymers is a complex process due to the difference in their oxidation potentials. The thioether linkage in this compound can also participate in redox reactions, potentially being oxidized to sulfoxide (B87167) and sulfone under certain conditions. This redox activity is crucial for applications in sensors and energy storage devices.
Corrosion Inhibition Mechanisms (as a chemical phenomenon)
Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The adsorption can occur through two main mechanisms: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, where coordinate bonds are formed between the heteroatoms' lone pair electrons and the vacant d-orbitals of the metal atoms.
The molecular structure of this compound, with its amine group, sulfur atom, and phenyl rings, suggests its potential as a corrosion inhibitor. The nitrogen and sulfur atoms can act as active centers for adsorption on a metal surface. The presence of π-electrons in the aromatic rings can further enhance the adsorption process. Studies on similar heterocyclic compounds have shown that they can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The effectiveness of such inhibitors generally increases with concentration, up to a point where a stable protective layer is formed. The Langmuir adsorption isotherm is often used to describe the adsorption behavior of these inhibitors on the metal surface.
Future Research Directions and Perspectives
Innovations in Green and Sustainable Synthesis of Thioaniline Compounds
The future synthesis of 4-[(4-Bromophenyl)thio]aniline hydrochloride and related thioaniline compounds will increasingly prioritize green and sustainable principles. Traditional methods for creating aryl sulfides often rely on transition-metal-catalyzed cross-coupling of thiols with aryl halides, which can involve foul-smelling and toxic thiols. sciencedaily.comwaseda.jpsciencecodex.com Research is actively moving towards safer and more environmentally benign alternatives.
A significant area of innovation lies in the development of thiol-free synthesis techniques . One promising approach involves a nickel-catalyzed aryl exchange between 2-pyridyl sulfide (B99878) and aromatic esters, which circumvents the need for odorous thiols and utilizes more environmentally friendly starting materials. sciencedaily.comwaseda.jp This method has shown applicability to a wide range of complex bioactive compounds. sciencecodex.com Another strategy involves the decarbonylative thioetherification of thioesters, which allows for the use of ubiquitous carboxylic acids as precursors, offering a novel and orthogonal approach to C–S bond formation. nih.gov
The adoption of alternative energy sources and novel solvent systems is another key trend. The combination of microwave (MW) irradiation with ionic liquids (ILs) has been shown to dramatically reduce reaction times and eliminate the need for volatile organic compounds (VOCs) in the synthesis of diaryl thioethers. unipi.ittandfonline.com Ionic liquids, being non-flammable and having negligible vapor pressure, are particularly well-suited for microwave-assisted synthesis, creating a synergistic effect that enhances reaction efficiency and sustainability. unipi.ittandfonline.com
Photocatalysis represents a frontier in C–S cross-coupling reactions. Dual catalysis systems, combining a photocatalyst with a transition metal like nickel, can forge carbon-heteroatom bonds under mild conditions using visible light. researchgate.netnih.gov Recent mechanistic studies have revealed self-sustaining catalytic cycles that can expand the substrate scope from aryl iodides to more abundant aryl bromides, further enhancing the applicability of this green technology. nih.gov The use of heterogeneous photocatalysts, such as semiconductor nanoparticles, offers additional benefits like low cost, high stability, and easy separation and recyclability. unibo.it
Furthermore, the principles of flow chemistry are set to revolutionize the synthesis of these compounds. Flow reactors offer superior control over reaction parameters, enhanced safety when handling hazardous reagents, and the potential for automation and seamless multi-step synthesis. tcichemicals.comnih.govyoutube.com This technology facilitates the safe in situ generation of unstable intermediates and allows for rapid optimization and scaling of production, aligning perfectly with the goals of green and efficient chemical manufacturing. nih.gov
| Strategy | Principle | Key Advantages | References |
|---|---|---|---|
| Thiol-Free Synthesis | Utilizing alternative sulfur sources (e.g., 2-pyridyl sulfides) or decarbonylative coupling of thioesters to avoid toxic thiols. | Eliminates malodorous reagents, uses readily available precursors. | sciencedaily.comwaseda.jpnih.gov |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, often in combination with ionic liquids. | Reduced reaction times, improved yields, solvent-free or green solvent conditions. | unipi.ittandfonline.com |
| Visible-Light Photocatalysis | Employing a photocatalyst and a transition metal catalyst to drive C–S bond formation with light energy. | Mild reaction conditions, high functional group tolerance, use of a renewable energy source. | researchgate.netnih.govunibo.it |
| Flow Chemistry | Performing reactions in a continuous stream through a reactor. | Enhanced safety, precise process control, scalability, ease of automation. | tcichemicals.comnih.govyoutube.com |
Advanced Computational Design and Optimization of Derivatives
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel derivatives of 4-[(4-Bromophenyl)thio]aniline. Future research will heavily leverage advanced computational methods to design molecules with enhanced biological activity and desired physicochemical properties, thereby minimizing the trial-and-error of traditional synthesis.
Quantitative Structure-Activity Relationship (QSAR) studies will continue to be fundamental. By correlating molecular descriptors (e.g., electronic, steric, and topological properties) with biological activity, QSAR models can predict the efficacy of unsynthesized compounds. nih.govnih.govmdpi.com For instance, studies on antileishmanial diaryl sulfides have successfully used QSAR to propose novel, more potent structures. nih.gov Such models can guide the rational design of new 4-[(4-Bromophenyl)thio]aniline derivatives by identifying the key structural features that govern their activity. nih.gov
Molecular docking and molecular dynamics (MD) simulations provide deeper insights into the interactions between a ligand and its biological target at an atomic level. Docking studies can predict the preferred binding orientation of a derivative within a protein's active site, helping to rationalize its activity and suggest modifications to improve binding affinity. nih.gov MD simulations can then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. These techniques are crucial for structure-based drug design, especially when the three-dimensional structure of the target protein is known.
Pharmacophore modeling will also play a key role. This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Once a pharmacophore model is established based on a set of active compounds, it can be used to screen virtual libraries for new molecules that fit the model, leading to the discovery of novel chemical scaffolds with the desired biological profile.
These in silico methods, when used in concert, create a powerful workflow for drug discovery. A QSAR model can suggest promising structural modifications, docking can visualize and refine the interaction with a putative target, and MD simulations can validate the stability of the proposed complex. This integrated computational approach will be instrumental in optimizing the therapeutic potential of thioaniline derivatives.
Elucidation of Novel Biological Targets and Mechanistic Pathways
While diaryl sulfides are known to possess a range of biological activities, including antiproliferative effects, the specific molecular targets and mechanisms of action for many, including this compound, remain to be fully elucidated. sciencedaily.comnih.gov Future research will focus on identifying these targets to understand their therapeutic potential and to enable mechanism-based drug design.
One promising avenue of investigation is the inhibition of tubulin polymerization . Some diaryl sulfide and thiosulfonate analogues of combretastatin (B1194345) A-4, a potent antimitotic agent, have been shown to inhibit tubulin polymerization, a mechanism that disrupts cell division and is a validated target in cancer therapy. nih.gov Future studies could explore whether 4-[(4-Bromophenyl)thio]aniline derivatives share this mechanism, potentially through in vitro tubulin polymerization assays and computational modeling of their interaction with the colchicine (B1669291) or taxoid binding sites on tubulin. nih.govmdpi.com Other studies on allyl sulfides have suggested that their antiproliferative effects are linked to the induction of apoptosis and a blockage of the G2/M phase of the cell cycle, possibly through the depression of p34(cdc2) kinase activity. nih.gov Investigating these cell cycle effects could reveal the mechanistic pathways for thioaniline compounds.
The definitive identification of novel protein targets will rely on advanced chemical biology and proteomics techniques. Affinity-based target identification is a powerful strategy where the bioactive small molecule is modified to create a probe (e.g., by attaching a biotin (B1667282) tag). rsc.orgnih.gov This probe is incubated with cell lysates, and any proteins that bind to it are "pulled down" and subsequently identified using mass spectrometry. nih.gov This approach, often part of a broader chemical proteomics workflow, can generate a list of potential target proteins, which can then be validated through further biological assays. frontiersin.orgscispace.com
Another approach is the non-probe-based method , which detects changes in protein stability upon ligand binding. Techniques like the cellular thermal shift assay (CETSA) can identify target engagement in living cells by observing how the binding of a drug alters the thermal stability of its target protein. These unbiased, system-wide approaches are critical for discovering previously unknown biological targets and for understanding potential off-target effects, which is crucial for developing safer and more effective therapeutic agents. frontiersin.org
Integration into Hybrid Material Systems for Advanced Applications
The structural motifs within this compound—specifically the aniline (B41778) and thioether linkages—suggest potential applications beyond pharmacology, particularly in the field of materials science. Future research is expected to explore the integration of this compound and its derivatives into hybrid material systems for advanced electronic and functional applications.
A key area of interest is the development of conductive polymers . Polyaniline (PANI) and polythiophene are among the most studied conductive polymers due to their environmental stability and tunable electrical properties. electrochemsci.orgnih.gov The synthesis of copolymers incorporating both aniline and thiophene-like moieties has been shown to yield materials with promising properties for use in photovoltaic devices. electrochemsci.orgjept.de By designing and synthesizing polymers based on thioaniline monomers, it may be possible to create novel materials with tailored electronic and optical properties. These materials could find applications in organic solar cells, electrochromic devices, and sensors. The presence of the sulfur atom in the polymer backbone can influence properties like charge transport and stability, making thioaniline-based polymers a compelling target for research. electrochemsci.org
Another emerging application is in the construction of sulfur-functionalized metal-organic frameworks (MOFs) . MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. The incorporation of aryl thioether moieties into MOF linkers is an attractive strategy because the soft and polarizable nature of the sulfur atom can create unique affinities for specific metal ions. nih.gov This could lead to the development of MOFs with enhanced performance in areas such as heavy metal sensing and sequestration or catalysis.
The inherent properties of diaryl sulfides may also lend themselves to applications in nonlinear optical (NLO) materials and other optoelectronic devices. The combination of electron-donating (aniline) and electron-withdrawing/polarizable (bromophenylthio) groups within the molecule creates a "push-pull" electronic structure that is often associated with NLO properties. Future work could involve synthesizing and characterizing derivatives to optimize these properties for use in technologies like optical switching and frequency conversion.
Methodological Advancements in Characterization and Analysis
As more complex derivatives of this compound are synthesized and their applications explored, the need for sophisticated analytical techniques for their characterization becomes paramount. Future research will benefit from and contribute to advancements in analytical methodologies that provide more detailed structural and purity information.
Hyphenated analytical techniques will be central to this effort. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy. ijpsjournal.comnih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for separating complex mixtures of reaction products, intermediates, and impurities, while providing accurate mass information for identification. nih.gov Tandem MS (MS/MS) can further provide structural information through fragmentation patterns.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) allows for the direct acquisition of NMR spectra for individual components separated by HPLC. This is an incredibly powerful tool for the unambiguous structure elucidation of novel compounds and impurities without the need for offline isolation. nih.govactascientific.com
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable derivatives, providing high-resolution separation and identification. actascientific.com
These hyphenated methods are crucial for quality control, chemical fingerprinting of herbal products containing related compounds, and metabolomic studies to understand how these compounds are processed in biological systems. nih.gov
The potential for chiral derivatives of thioaniline compounds also necessitates advancements in stereoselective analysis. The development of chiral chromatography methods, using both chiral stationary phases (CSPs) in HPLC and chiral selectors in capillary electrophoresis (CE), will be critical for separating and quantifying enantiomers. This is particularly important in pharmaceutical development, where enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles.
Furthermore, advancements in high-resolution mass spectrometry (HRMS) will enable more precise elemental composition determination, aiding in the confirmation of new molecular structures. The combination of these advanced, often multi-dimensional, analytical techniques will provide the comprehensive characterization required to support the synthesis, optimization, and application of the next generation of thioaniline compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(4-Bromophenyl)thio]aniline hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, a thioether bond formation between 4-bromothiophenol and 4-nitroaniline, followed by reduction and hydrochloride salt formation, is a viable route. Optimization involves adjusting reaction time (e.g., 4–72 hours), temperature (70–100°C), and stoichiometric ratios of reactants. Catalysts like triethylamine or palladium-based systems may enhance efficiency. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm structural integrity, with aromatic protons typically appearing at δ 7.2–7.8 ppm and amine protons at δ 4.5–5.5 ppm (DMSO-d6) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) around m/z 295 (CHBrNS) validate the molecular formula .
- Elemental Analysis : Confirm C, H, N, S, and Br content within ±0.3% of theoretical values .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light (UV-Vis), humidity (40–75% RH), and temperature (4°C, 25°C, 40°C) over 1–6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track changes in purity. Store in inert atmospheres (argon) at ≤-20°C for long-term stability .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinase assays using ADP-Glo™) or receptor binding (radioligand displacement assays). Cytotoxicity can be tested via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Use concentrations ranging from 1 nM to 100 µM and compare to positive controls .
Advanced Research Questions
Q. How can crystallographic data for this compound be interpreted using SHELX software?
- Methodological Answer : After single-crystal X-ray diffraction (125 K, Mo-Kα radiation), process data with SHELXT for structure solution and SHELXL for refinement. Key steps:
- Resolve phase problems via direct methods.
- Refine anisotropic displacement parameters for non-H atoms.
- Validate geometry using PLATON (e.g., check for R < 0.05 and data-to-parameter ratio >15:1). Publish CIF files with deposition numbers (e.g., CCDC 1234567) .
Q. How can contradictory synthesis yields (e.g., 38.5% vs. theoretical 70%) be systematically analyzed?
- Methodological Answer : Perform Design of Experiments (DoE) to isolate variables:
- Factors : Catalyst loading (0.1–5 mol%), solvent polarity (DMF vs. THF), and reaction time.
- Response Surface Methodology (RSM) : Identify optimal conditions via quadratic models.
- Side-Reaction Tracking : Use LC-MS to detect byproducts (e.g., dimerization or oxidation) .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., GPCRs or ion channels). Set grid boxes to cover active sites (20 Å) and run 50 genetic algorithm iterations.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR Models : Corrogate electronic descriptors (HOMO-LUMO gaps) with IC values from assays .
Q. How can structure-activity relationships (SAR) guide derivatization of this compound for enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the para position to modulate aromatic ring reactivity.
- Side-Chain Variations : Replace the thioether with sulfone (-SO-) to improve solubility.
- Pharmacophore Mapping : Overlay active derivatives to identify critical H-bond donors/acceptors using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
